Ethyl 2-aminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

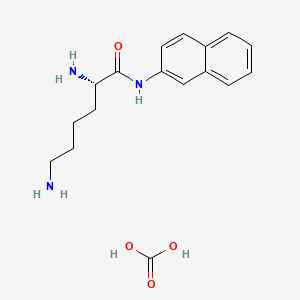

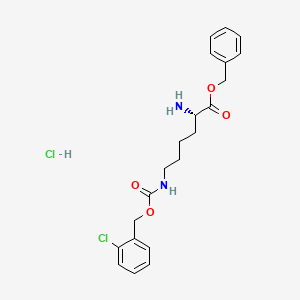

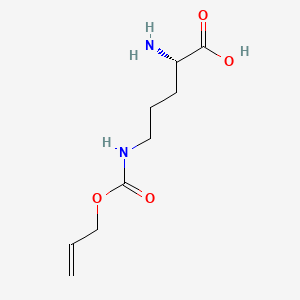

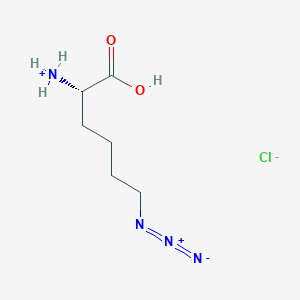

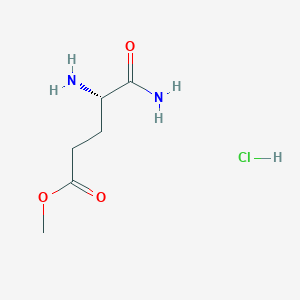

Ethyl 2-aminopropanoate, also known as DL-alanine ethyl ester, is a compound used for research and development . Its molecular formula is C5H11NO2 .

Synthesis Analysis

The synthesis of this compound involves organic synthesis methods . It can be produced industrially by the reaction of ammonia with β-propiolactone .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChIKey of this compound is ROBXZHNBBCHEIQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the formation of aryl derivatives, silylation, acylation, and several other forms of derivatization .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 117.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Reaction Studies

- Reaction with Nucleophiles : Ethyl 2-aminopropanoate reacts with nucleophiles such as thiophenol or sodium/lithium ethoxide, leading to derivatives with 3-phenylthio or 3-ethoxy substituents. These reactions are important for understanding the chemical properties and potential applications of this compound in synthesis processes (Kakimoto et al., 1982).

Synthesis of Complex Molecules

- Synthesis of Fused Aminopyranones and Azolopyrimidinones : this compound has been used in the synthesis of various complex molecules like fused 3-aminopyranones and azolopyrimidinones, showcasing its utility in the creation of novel compounds (Soršak et al., 1998).

Crystal Structure Analysis

- Crystal Packing Studies : this compound derivatives have been studied for their crystal packing, revealing interactions like N⋯π and O⋯π in their structures. This contributes to our understanding of molecular interactions in solid states (Zhang et al., 2011).

Solvent Applications

- Use as an Ecofriendly Solvent : Ethyl lactate (ethyl 2-hydroxypropanoate) is emerging as an ecofriendly solvent with applications in food, pharmaceutical, and chemical industries. Its phase behavior with CO2 has been studied for potential use in supercritical media and other processes (Bermejo et al., 2013).

Role in Flavor and Fragrance

- Influence on Volatile Esters Formation : Research on melon hybrids has shown that ethyl esters like ethyl 2-methylpropanoate, derived from this compound, play a significant role in the formation of volatile compounds associated with fruit ripening, impacting flavor and fragrance (Bauchot et al., 1998).

Material Science

- Nonlinear Optical Material Development : this compound derivatives have been used in the development of new nonlinear optical materials, indicating its potential in advanced material science applications (Rao et al., 1991).

Mechanism of Action

Target of Action

Ethyl 2-aminopropanoate, also known as Ethyl β-alaninate , is a derivative of the amino acid alanine

Mode of Action

It is known that amino acid derivatives can influence various biological processes, including protein synthesis and metabolism

Biochemical Pathways

Alanine plays a crucial role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from proteins . This compound may potentially influence this cycle or other alanine-related pathways.

Pharmacokinetics

Its metabolism and excretion would likely involve standard processes for handling amino acid derivatives .

Result of Action

As an alanine derivative, it may influence processes related to protein synthesis and metabolism, potentially affecting cellular function and health .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902534 |

Source

|

| Record name | NoName_3047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3082-75-5 |

Source

|

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

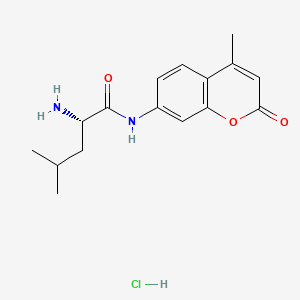

Q1: How does Ethyl 2-aminopropanoate react with 3-formylchromone derivatives?

A: this compound acts as a bifunctional nucleophile when reacting with 3-formylchromone derivatives like 4-Oxo-4H-1-benzopyran-3-carbaldehyde (3-formylchromone) []. Interestingly, instead of forming the expected pyridine derivative, this reaction predominantly yields a pyrrole product, specifically 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole []. This suggests that the reaction may proceed through a different mechanistic pathway than reactions with other similar nucleophiles.

Q2: Are there any other interesting observations regarding the reactivity of this compound in this context?

A: Yes, a notable observation is that this compound and Ethyl 2-amino-2-phenylethanoate, despite their structural differences, both yield the same pyrrole product, 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole, when reacted with 3-formylchromone []. This suggests that the substituent on the alpha-carbon of the aminoester does not significantly influence the product outcome in this specific reaction. Further research into the reaction mechanism could help explain this phenomenon.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.